

6-bromoindole chemical properties and structure

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Compound of Interest

Compound Name: *6-Bromoindole*

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6-Bromoindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole is a halogenated derivative of indole that serves as a versatile building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical structure, featuring a bromine atom on the indole scaffold, allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex bioactive molecules. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of **6-bromoindole**. It also details experimental protocols for its synthesis and key reactions and explores its biological activities, including its anticancer, antibacterial, and antifungal properties, with a focus on the underlying signaling pathways.

Chemical Properties and Structure

6-Bromoindole is a crystalline solid, typically appearing as an off-white to pale yellow powder. [1] It possesses a characteristic indole-like odor.[1] The presence of the bromine atom at the 6-position of the indole ring imparts specific chemical properties that are leveraged in various synthetic applications.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₆ BrN	[1]
Molecular Weight	196.04 g/mol	[1]
Melting Point	92-96 °C	[1]
Appearance	Off-white to pale yellow crystalline solid	[1]
Solubility	Sparingly soluble in water; soluble in polar organic solvents like dimethylformamide (DMF), ethanol, and acetone. [1]	[1]
CAS Number	52415-29-9	[1]
IUPAC Name	6-bromo-1H-indole	[1]
SMILES String	C1=CC(=CC2=C1C=CN2)Br	[1]

Spectral Data

Spectroscopy	Key Peaks/Signals
¹ H NMR (CDCl ₃ , 300 MHz)	The proton NMR spectrum is consistent with the structure of 6-bromoindole. [1]
¹³ C NMR	Data available in spectral databases.
Infrared (IR)	Data available in spectral databases.
Mass Spectrometry (MS)	Data available in spectral databases.

Synthesis of 6-Bromoindole

The synthesis of **6-bromoindole** can be achieved through several methods, primarily involving the direct bromination of indole or multi-step syntheses from substituted benzene derivatives.

Experimental Protocol: Electrophilic Bromination of Indole

This method involves the direct bromination of indole using a brominating agent such as N-bromosuccinimide (NBS) in an inert solvent.

Materials:

- Indole
- N-bromosuccinimide (NBS)
- Dichloromethane (CH_2Cl_2) or Carbon Tetrachloride (CCl_4)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- Dissolve indole in an inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-bromosuccinimide (1.0-1.2 equivalents) to the stirred solution.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **6-bromoindole**.[\[1\]](#)

Experimental Protocol: Synthesis from 4-Bromo-2-nitrotoluene (Batcho-Leimgruber Indole Synthesis)

This multi-step synthesis is a common industrial method for preparing **6-bromoindole**.

Step 1: Synthesis of (E)-1-(4-bromo-2-nitrophenyl)-N,N-dimethylethenamine

- To a solution of 4-bromo-2-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal and pyrrolidine.
- Heat the mixture at 110 °C for 90 minutes.
- After cooling, dilute the reaction mixture with diethyl ether and wash with water.
- Extract the aqueous layer with diethyl ether.
- Combine the organic extracts, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude enamine.

Step 2: Reductive Cyclization to **6-Bromoindole**

- Dissolve the crude enamine from Step 1 in aqueous acetic acid.
- Heat the solution to 75 °C.
- Add zinc powder in small portions over 2 hours.
- Continue heating at 85 °C for an additional 3.5 hours.
- Cool the reaction mixture to 0 °C and filter to remove the precipitate.
- Dilute the filtrate with ethyl acetate and wash with water.
- Dry the organic extract over sodium sulfate and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain **6-bromoindole**.[\[1\]](#)

Chemical Reactivity and Key Reactions

The bromine atom at the C-6 position of the indole ring makes **6-bromoindole** a versatile substrate for various cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki Coupling

The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between **6-bromoindole** and an organoboron compound.

Experimental Protocol: General Procedure for Suzuki Coupling

- In a reaction vessel, combine **6-bromoindole** (1 equivalent), a boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 2-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equivalents).
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
- Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction facilitates the formation of a C-C bond between **6-bromoindole** and an organotin compound.

Experimental Protocol: General Procedure for Stille Coupling

- To a solution of **6-bromoindole** (1 equivalent) in a suitable solvent (e.g., DMF, toluene, or THF), add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%) and a copper(I) salt (e.g., CuI , 10-20 mol%) as a co-catalyst.
- Add the organostannane reagent (1.1-1.5 equivalents).
- Degas the mixture and heat under an inert atmosphere at 60-100 °C until the reaction is complete (monitored by TLC or GC-MS).
- After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the product by column chromatography.

Heck Coupling

The Heck reaction enables the arylation or vinylation of alkenes using **6-bromoindole**.

Experimental Protocol: General Procedure for Heck Coupling

- In a reaction vessel, combine **6-bromoindole** (1 equivalent), an alkene (1.2-2.0 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{OAc})_2$, 1-5 mol%), a phosphine ligand (e.g., PPh_3 or $\text{P}(\text{o-tolyl})_3$, 2-10 mol%), and a base (e.g., Et_3N , K_2CO_3 , or NaOAc , 1.5-3.0 equivalents).
- Add a polar aprotic solvent such as DMF or NMP.
- Degas the mixture and heat under an inert atmosphere at 80-140 °C.
- Monitor the reaction by TLC or GC-MS.
- After completion, cool the reaction, dilute with water, and extract with an organic solvent.

- Wash the organic layer, dry, and concentrate.
- Purify the product by column chromatography.

Biological Activities and Signaling Pathways

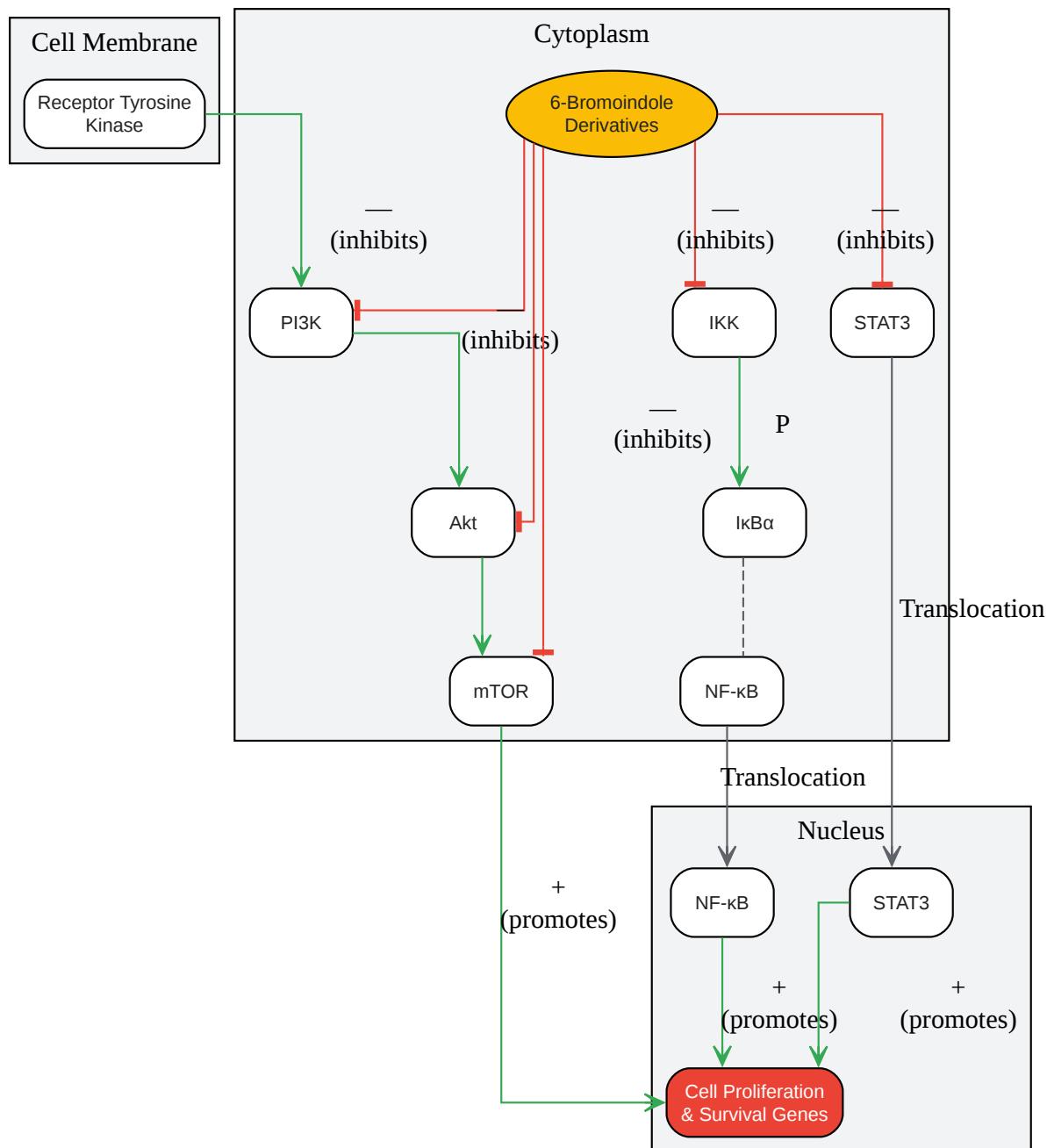
6-Bromoindole and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

Derivatives of **6-bromoindole** have demonstrated promising anticancer properties. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Signaling Pathways:

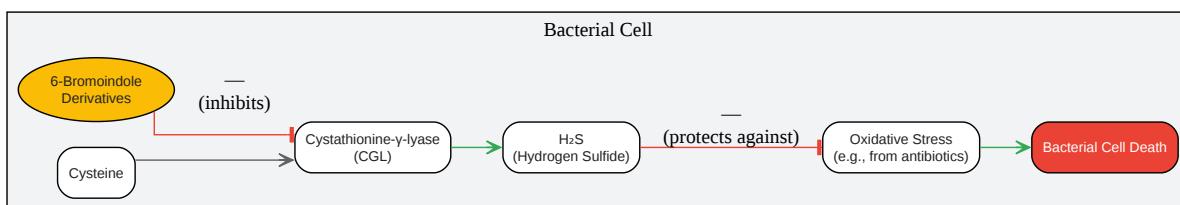
- PI3K/Akt/mTOR Pathway: Indole compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer.[2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and survival.
- NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation and cell survival and is often constitutively active in cancer cells. Indole derivatives can suppress NF-κB activation, leading to the induction of apoptosis.[4][5][6][7][8][9]
- STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation and survival. 6-Bromo-meisoindigo, a derivative of **6-bromoindole**, has been shown to inhibit the activation of STAT3.[10]

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Anticancer signaling pathways modulated by **6-bromoindole** derivatives.

Antibacterial Activity

Derivatives of **6-bromoindole** have been identified as potent inhibitors of bacterial growth. A key mechanism of action is the inhibition of bacterial cystathione- γ -lyase (CGL), an enzyme involved in the production of hydrogen sulfide (H₂S), which protects bacteria from oxidative stress.^[11] By inhibiting CGL, these compounds render the bacteria more susceptible to oxidative damage.



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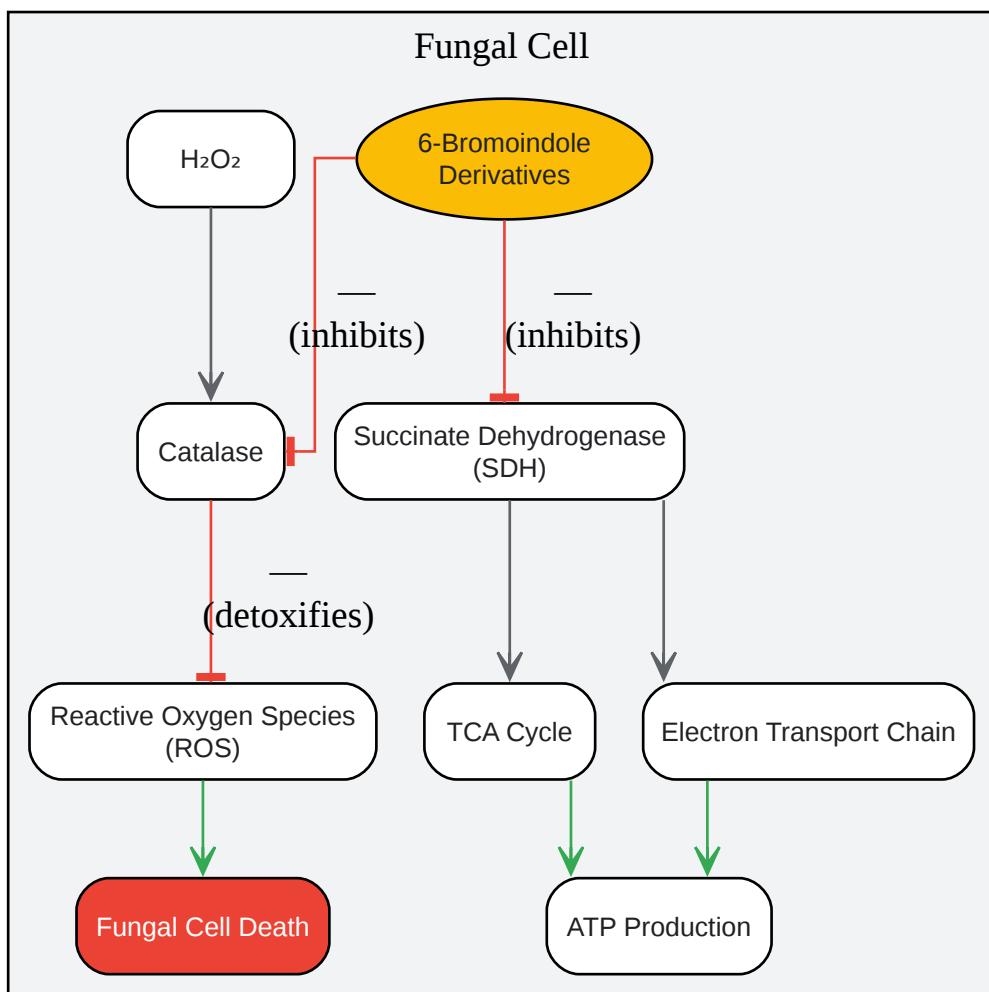
Antibacterial mechanism of **6-bromoindole** derivatives via CGL inhibition.

Antifungal Activity

6-Bromoindole and its acylated derivatives exhibit significant antifungal activity against various plant pathogenic fungi. Their mechanism of action is believed to involve the inhibition of key fungal enzymes.

Target Enzymes:

- **Succinate Dehydrogenase (SDH):** This enzyme is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its inhibition disrupts cellular respiration and energy production.
- **Catalase:** This enzyme protects the fungal cell from oxidative damage by catalyzing the decomposition of hydrogen peroxide. Its inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent cell death.

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Antifungal mechanism of **6-bromoindole** derivatives.

Conclusion

6-Bromoindole is a chemically versatile and biologically significant molecule. Its straightforward synthesis and the reactivity of the bromine substituent make it an invaluable tool for medicinal chemists and drug development professionals. The diverse biological activities of its derivatives, particularly in the areas of oncology and infectious diseases, highlight its potential as a scaffold for the development of novel therapeutics. Further research into the specific molecular targets and mechanisms of action of **6-bromoindole** derivatives will undoubtedly pave the way for the creation of more potent and selective drug candidates.

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